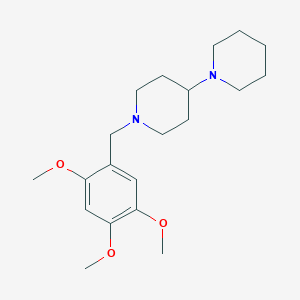

![molecular formula C20H20N6OS B5650398 2-({3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5650398.png)

2-({3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through novel transition-metal-free three-component reactions, allowing for the efficient formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols, indicating a potential pathway for the synthesis of the specified compound through similar methodologies (Cao et al., 2014). Additionally, the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine further highlights the versatility in creating imidazo[1,2-a]pyridine derivatives, which could be adapted for the target compound (Rao et al., 2017).

Molecular Structure Analysis

The molecular structure of similar imidazo[1,2-a]pyridine compounds showcases a high degree of planarity and conjugation, which is indicative of potential stability and electronic properties suitable for various chemical applications. For instance, the crystal structure of related compounds, such as (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine, demonstrates slight inclinations between molecules, contributing to its solid-state properties (Elaatiaoui et al., 2016).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines participate in a variety of chemical reactions, reflecting their reactivity and functional group compatibility. The synthesis pathways often involve cascade reactions, carbene transformations, or C-H functionalizations, highlighting the molecule's versatility in chemical synthesis and modification processes (Yu et al., 2018).

Physical Properties Analysis

Imidazo[1,2-a]pyridines exhibit notable physical properties, such as fluorescence, which can be tailored through structural modifications. Specific derivatives have been identified as efficient fluorescent probes for ions in both acetonitrile and buffered aqueous solutions, suggesting potential applications in sensing technologies (Shao et al., 2011).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridines, such as their stability and reactivity towards various reagents, make them valuable in the synthesis of complex molecules. Their ability to undergo excited state intramolecular proton transfer (ESIPT) exemplifies the unique photophysical properties that can be leveraged in the design of advanced materials and chemical sensors (Stasyuk et al., 2012).

Propriétés

IUPAC Name |

imidazo[1,2-a]pyridin-2-yl-[3-[1-(1,3-thiazol-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6OS/c27-20(17-12-24-7-2-1-5-18(24)23-17)26-8-3-4-15(10-26)19-21-6-9-25(19)11-16-13-28-14-22-16/h1-2,5-7,9,12-15H,3-4,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEDPNUBEMGUSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=N2)C4=NC=CN4CC5=CSC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-(2-methoxyethyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B5650317.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(phenylthio)acetamide](/img/structure/B5650318.png)

![4-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5650345.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5650351.png)

![8-(3-fluoroisonicotinoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5650364.png)

![N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5650375.png)

![N-[(2-amino-5-pyrimidinyl)methyl]-3-chloro-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5650389.png)

![N-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-2-(dimethylamino)-2-(3-fluorophenyl)acetamide](/img/structure/B5650390.png)

![2-{[(1H-indol-3-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5650403.png)

![(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone](/img/structure/B5650408.png)